molecular formula C5H8O B597741 4-Oxaspiro[2.3]hexane CAS No. 13357-56-7

4-Oxaspiro[2.3]hexane

Cat. No. B597741
CAS RN: 13357-56-7
M. Wt: 84.118
InChI Key: MYTWAVYEZDXWGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxaspiro[2.3]hexane is a type of organic compound . It is a spirocyclic compound, which means it has two or more rings that share one atom .


Synthesis Analysis

The synthesis of 4-Oxaspiro[2.3]hexane involves the conversion of 2-Methyleneoxetanes to 4-Oxaspiro[2.3]hexanes under modified Simmons–Smith conditions . This process yields excellent results .


Molecular Structure Analysis

The molecular structure of 4-Oxaspiro[2.3]hexane is quite unique due to its spirocyclic nature . The spirocyclic structure involves two or more rings that share one atom .


Chemical Reactions Analysis

In terms of chemical reactions, 4-Oxaspiro[2.3]hexane can be treated with BF3·Et2O to produce cyclopentanones, cyclobutanones, or 4-methylenetetrahydrofurans, depending on the substituents .

Scientific Research Applications

Synthesis and Reactions

4-Oxaspiro[2.3]hexane derivatives have been utilized in various synthetic pathways. Bekolo and Howell (2001) demonstrated that 2-methyleneoxetanes could be converted into 4-oxaspiro[2.3]hexanes, which upon further treatment yield compounds like cyclopentanones and cyclobutanones, depending on the substituents (Bekolo & Howell, 2001). This highlights the versatility of 4-oxaspiro[2.3]hexane in organic synthesis.

Catalytic Rearrangement

Geraghty (1994) explored the catalytic rearrangement of 5-oxo-4-oxaspiro[2.3]hexanes to furanones, revealing a general reaction promoted by metal catalysts. This process involves the insertion of a metal species into the O-C bond of the β-lactone ring (Geraghty, 1994).

Unusual Reactivity Patterns

A review by Duffy, Morris, and Romo (2009) provided an overview of the synthesis and reactivity of small strained spiroheterocycles, including 4-oxaspiro[2.3]hexanes. These compounds show unique reactivity patterns due to their small ring sizes and inherent ring strain, which can be exploited in the synthesis of natural and unnatural products (Duffy, Morris, & Romo, 2009).

Directed Ring-Opening Reactions

Taboada et al. (2003) discussed how 1,5-dioxaspiro[3.2]hexanes, closely related to 4-oxaspiro[2.3]hexanes, undergo directed ring-opening reactions, providing insights into the behavior of spirocyclic compounds in synthetic chemistry (Taboada et al., 2003).

Transformation and Synthesis Applications

Kato, Katagiri, and Sato (1981) showed the transformation of 5-oxo-4-oxaspiro[2.3]hexanes into various cyclic compounds, demonstrating the compound's role in the synthesis of complex organic molecules (Kato, Katagiri, & Sato, 1981).

properties

IUPAC Name

4-oxaspiro[2.3]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c1-2-5(1)3-4-6-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTWAVYEZDXWGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10741634
Record name 4-Oxaspiro[2.3]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10741634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxaspiro[2.3]hexane

CAS RN

13357-56-7
Record name 4-Oxaspiro[2.3]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10741634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
41
Citations
T Kato, T Chiba, R Sato, T Yashima - The Journal of Organic …, 1980 - ACS Publications
I). The reaction involves [1+ 2] cycloaddition of a carbene generated from the diazo compound to the exo methylene of diketene. In the present paper, we describe that the reaction of …
Number of citations: 14 pubs.acs.org
T KATO, N KATAGIRI, R SATO - Chemical and Pharmaceutical …, 1981 - jstage.jst.go.jp
1-Ethoxycarbonyl-5-oxo-4-oxaspiro [2.3] hexane (3), on treatment with sodio methyl acetoacetate in THF, was transformed into 3-hydroxy-4-ethoxycarbonyl-2-cyclopenten-1-one (5) in …
Number of citations: 9 www.jstage.jst.go.jp
T Kato, N Katagiri, R Sato - The Journal of Organic Chemistry, 1980 - ACS Publications
Reaction of diketene with dimethyl (a-diazoalkyl) phosphonates 4-8 and (diazomethyl) diphenylphosphine oxide (14) under irradiation gave E and Z 1-substituted l-(dimethylphosphono)…
Number of citations: 21 pubs.acs.org
H Bekolo, AR Howell - New Journal of Chemistry, 2001 - pubs.rsc.org
2-Methyleneoxetanes were converted in excellent yields to 4-oxaspiro[2.3]hexanes under modified Simmons–Smith conditions. Treatment of the oxaspirohexanes with BF3·Et2O …
Number of citations: 19 pubs.rsc.org
R Taboada - 2005 - search.proquest.com
The utility of 1, 5-dioxaspiro [3.2] hexanes as organic templates is described. It had previously been demonstrated that these systems displayed a dichotomy of reactivity, which …
Number of citations: 1 search.proquest.com
MS Thakur - 2010 - search.proquest.com
KRN7000, an α-galactosylceramide, gained considerable attention due to their antitumor and immunostimulatory activity. KRN7000 as lead structure majority of variation has been done …
Number of citations: 1 search.proquest.com
T Kato, N Katagiri, R Sato - Journal of Organic Chemistry, 1980 - hero.epa.gov
STUDIES ON KETENE AND ITS DERIVATIVES .100. 1-(DIMETHYLPHOSPHONO)-5-OXO-4-OXASPIRO(2.3)HEXANE 1-(DIPHENYLPHOSPHINYL)-5-OXO-4-OXASPIRO[2.3]HEXANE - SYNTHESIS AND SOME …
Number of citations: 0 hero.epa.gov
T KATO, T CHIBA, R SATO, T YASHIMA - 1980 - pascal-francis.inist.fr
Keyword (fr) MERCURE COMPOSE ORGANIQUE HETEROCYCLE OXYGENE CYCLE 4 CHAINONS LACTONE COMPOSE MONOCYCLIQUE HYDROXYACIDE COMPOSE …
Number of citations: 0 pascal-francis.inist.fr
SM Chitale - 2012 - search.proquest.com
Glycosphingolipids, in particular a-galactosylceramides have received considerable attention due to their clinically relevant immunostimulatory activity. The prototypical synthetic …
Number of citations: 0 search.proquest.com
T Kato, N Katagiri, R Sato - Journal of the Chemical Society, Perkin …, 1979 - pubs.rsc.org
Photoreaction of diketen with ethyl diazoacetate gave ethyl cis- and trans-5-oxo-4-oxaspiro[2,3]hexane-carboxylate (1). Ethanolysis of compound (1) with hydrogen chloride at room …
Number of citations: 2 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.